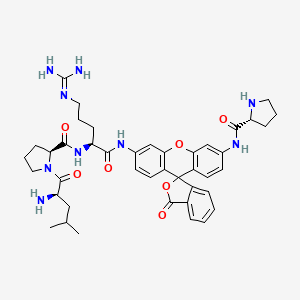
D-Leu-Pro-Arg-Rh110-D-Pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leu-Pro-Arg-Rh110-D-Pro: is a synthetic peptide substrate designed for the detection of Factor Xa I (FXIa) activity. It consists of a peptide chain linked to Rhodamine 110 through a cleavable bond. The cleavage of this bond enhances the intensity of the fluorophore, making it useful for various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Pro-Arg-Rh110-D-Pro involves the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling with Rhodamine 110: The synthesized peptide is then coupled with Rhodamine 110 through a cleavable bond. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions:
Cleavage Reaction: The primary reaction of interest for D-Leu-Pro-Arg-Rh110-D-Pro is the cleavage of the bond linking the peptide to Rhodamine 110. .
Common Reagents and Conditions:
Cleavage Reagents: Enzymes such as Factor Xa I (FXIa) are used to cleave the bond.
Conditions: The reaction is typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the natural environment of the enzyme
Major Products:
Cleaved Peptide: The peptide chain without Rhodamine 110.
Enhanced Fluorophore: Rhodamine 110 with increased fluorescence intensity
Applications De Recherche Scientifique
Chemistry:
Enzyme Kinetics: D-Leu-Pro-Arg-Rh110-D-Pro is used to study the kinetics of Factor Xa I (FXIa) by measuring the rate of bond cleavage and subsequent fluorescence enhancement
Biology:
Protease Activity Assays: It is used in assays to detect and quantify the activity of proteases, particularly Factor Xa I (FXIa)
Medicine:
Drug Development: The compound is used in the development of inhibitors for Factor Xa I (FXIa), which are potential therapeutic agents for conditions such as thrombosis
Industry:
Mécanisme D'action
Mechanism: D-Leu-Pro-Arg-Rh110-D-Pro functions as a substrate for Factor Xa I (FXIa). Upon binding to the enzyme, the cleavable bond between the peptide and Rhodamine 110 is hydrolyzed. This cleavage results in an increase in fluorescence intensity, which can be measured to determine the activity of FXIa .
Molecular Targets and Pathways:
Target: Factor Xa I (FXIa)
Pathway: The cleavage of the bond enhances the fluorescence of Rhodamine 110, providing a measurable signal for FXIa activity
Comparaison Avec Des Composés Similaires
D-Leu-Pro-Arg-Rh110-D-Pro acetate: Similar in structure but differs in the counterion used.
This compound TFA: Another variant with trifluoroacetic acid as the counterion
Uniqueness: this compound is unique due to its specific design for detecting FXIa activity through fluorescence enhancement. Its cleavable bond and the resulting increase in fluorescence intensity make it a valuable tool in biochemical assays .
Propriétés
Formule moléculaire |
C42H51N9O7 |
|---|---|
Poids moléculaire |
793.9 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1 |
Clé InChI |
PGPRTLJFNVZRGW-DLBULNJOSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


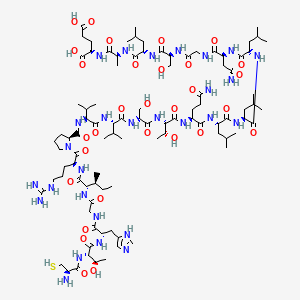
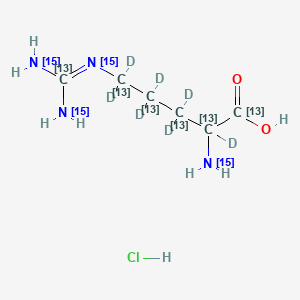
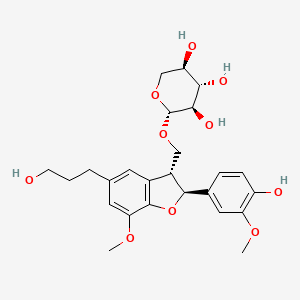
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
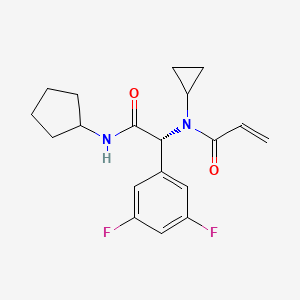
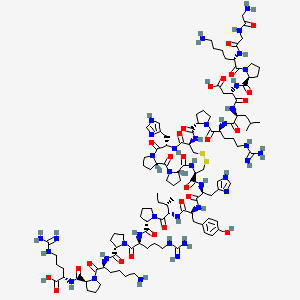
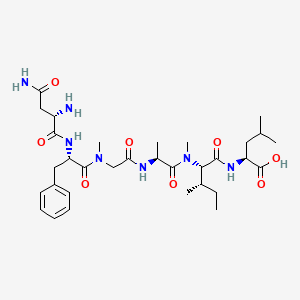
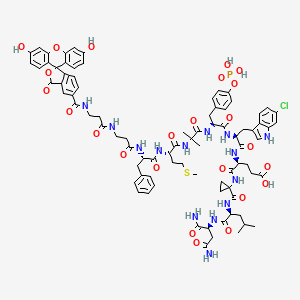
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)

![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
